molecular formula C20H19NO5S B2431010 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide CAS No. 2034242-36-7

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide

Cat. No.: B2431010
CAS No.: 2034242-36-7
M. Wt: 385.43
InChI Key: JTCMLGOIWAOIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a hydroxyethyl group, and a naphthalene sulfonamide group

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a key neurotransmitter, and their inhibition can lead to an increase in acetylcholine levels. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a precursor of various inflammatory mediators. Their inhibition can potentially reduce inflammation .

Pharmacokinetics

The compound’s bioavailability, distribution, metabolism, and excretion would be influenced by factors such as its molecular weight, lipophilicity, and chemical structure .

Result of Action

The inhibition of cholinesterases and lipoxygenase enzymes by this compound could potentially lead to increased levels of acetylcholine and reduced inflammation, respectively . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and hence its ability to bind to its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives, which are then subjected to further functionalization to introduce the hydroxyethyl and naphthalene sulfonamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the sulfonamide group can produce primary or secondary amines .

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c22-17(15-8-9-18-19(12-15)26-11-10-25-18)13-21-27(23,24)20-7-3-5-14-4-1-2-6-16(14)20/h1-9,12,17,21-22H,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCMLGOIWAOIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.